Cas no 303988-04-7 (1-(4-Chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one)

1-(4-Chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a benzazepinone derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a chlorobenzyl substituent, which may enhance binding affinity in receptor-targeted studies. The compound's rigid benzazepinone core provides a stable scaffold for further functionalization, making it a versatile intermediate in synthetic chemistry. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship (SAR) studies. The presence of the chloro group offers opportunities for cross-coupling reactions, expanding its utility in drug discovery. This compound is of interest due to its potential pharmacological properties and suitability as a building block for bioactive molecule development.
1-(4-Chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one structure
303988-04-7 structure
商品名:1-(4-Chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
CAS番号:303988-04-7
MF:C17H16ClNO
メガワット:285.768043518066
CID:5015390

1-(4-Chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one 化学的及び物理的性質

名前と識別子

    • 1-(4-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
    • 1-[(4-chlorophenyl)methyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
    • MLS000326748
    • HMS2302G09
    • SMR000179310
    • 1-(4-Chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
    • インチ: 1S/C17H16ClNO/c18-15-10-8-13(9-11-15)12-19-16-6-2-1-4-14(16)5-3-7-17(19)20/h1-2,4,6,8-11H,3,5,7,12H2
    • InChIKey: WFNCZRYIFSOFEU-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1)CN1C(CCCC2C=CC=CC1=2)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 20
  • 回転可能化学結合数: 2
  • 複雑さ: 338
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 20.3

1-(4-Chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
11N-588S-5MG
1-(4-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
303988-04-7 >90%
5mg
£35.00 2025-02-09
Key Organics Ltd
11N-588S-100MG
1-(4-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
303988-04-7 >90%
100mg
£110.00 2025-02-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1662772-5mg
1-(4-Chlorobenzyl)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one
303988-04-7 98%
5mg
¥617.00 2024-08-02
Key Organics Ltd
11N-588S-10MG
1-(4-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
303988-04-7 >90%
10mg
£48.00 2025-02-09
Key Organics Ltd
11N-588S-50MG
1-(4-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
303988-04-7 >90%
50mg
£77.00 2025-02-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1662772-1mg
1-(4-Chlorobenzyl)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one
303988-04-7 98%
1mg
¥428.00 2024-08-02
Key Organics Ltd
11N-588S-1MG
1-(4-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
303988-04-7 >90%
1mg
£28.00 2025-02-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1662772-10mg
1-(4-Chlorobenzyl)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one
303988-04-7 98%
10mg
¥800.00 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1662772-2mg
1-(4-Chlorobenzyl)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one
303988-04-7 98%
2mg
¥578.00 2024-08-02

1-(4-Chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one 関連文献

1-(4-Chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-oneに関する追加情報

1-(4-Chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: Structural Characterization and Emerging Applications in Medicinal Chemistry

1-(4-Chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (CAS No. 303988-04-7) represents a structurally unique derivative of the benzazepine scaffold, a class of nitrogen-containing heterocycles with significant pharmaceutical relevance. The compound's molecular framework features a benzazepine core fused with a 4-chlorobenzyl substituent, conferring distinct physicochemical properties and potential biological activity. Recent advancements in synthetic methodologies have enabled precise functionalization of the 1-benzazepin-2-one ring system, positioning this compound as a valuable lead structure for drug discovery programs targeting neurological and metabolic disorders.

The synthetic pathway for this compound typically involves multistep organic transformations starting from substituted anilines or aromatic aldehydes. Key reaction sequences include nucleophilic aromatic substitution at the para-chlorinated benzene ring, followed by cyclization to form the characteristic seven-membered nitrogen heterocycle. Modern approaches employing microwave-assisted synthesis or transition-metal catalysis have demonstrated enhanced reaction efficiency and regioselectivity in constructing the tetrahydrobenzazepine framework. These developments align with current trends in sustainable chemistry by reducing solvent usage and energy consumption during scale-up processes.

Spectroscopic analysis of 1-(4-Chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one reveals distinct NMR signatures: the aromatic protons on the benzyl moiety appear as multiplets between δ 7.0–7.5 ppm, while aliphatic protons on the tetrahydro ring exhibit characteristic downfield shifts due to conjugation effects. The carbonyl group in the lactam functionality manifests as a strong absorption band near 1720 cm⁻¹ in IR spectroscopy. X-ray crystallographic studies confirm a non-planar conformation of the heterocyclic core with dihedral angles between adjacent rings exceeding 60°, which may influence molecular interactions with biological targets.

Preliminary pharmacological investigations suggest that this compound interacts with multiple neurotransmitter systems. In vitro assays demonstrate moderate affinity for serotonin (5-HT) transporters and dopamine D₂ receptors at micromolar concentrations. Notably, molecular docking simulations predict favorable binding interactions between the chlorinated benzyl substituent and hydrophobic pockets within monoamine oxidase (MAO) active sites. These findings align with recent studies highlighting benzazepine derivatives as potential candidates for developing novel antidepressants with improved side effect profiles compared to traditional selective serotonin reuptake inhibitors (SSRIs).

Ongoing research explores structure-activity relationships through systematic modification of the substituents on both the aromatic ring and heterocyclic core. Substituting electron-withdrawing groups at positions adjacent to the chlorine atom has shown to enhance metabolic stability while maintaining receptor selectivity. Computational studies employing density functional theory (DFT) calculations provide insights into electronic distribution patterns that correlate with observed biological activities. These data contribute to rational drug design strategies aimed at optimizing pharmacokinetic properties such as blood-brain barrier permeability and hepatic clearance rates.

The compound's chemical stability under physiological conditions makes it suitable for formulation development studies. Preclinical evaluations using cell-based models have demonstrated low cytotoxicity profiles across various human cell lines at therapeutic concentrations (< 50 μM). This safety margin supports further investigation into its potential applications beyond central nervous system disorders—recent publications suggest possible utility in modulating insulin signaling pathways through interactions with G protein-coupled receptors (GPCRs) involved in glucose homeostasis.

In parallel developments within materials science research groups are investigating non-medical applications of similar benzazepine derivatives as functional materials components. The rigid yet flexible nature of the heterocyclic scaffold lends itself well to supramolecular assembly processes when combined with appropriate auxiliaries like pyridine or thiophene moieties through click chemistry approaches such as Cu(I)-catalyzed azide–alkyne cycloadditions.

Clinical translation efforts remain limited due to insufficient preclinical data from independent research teams; however promising results from academic collaborations indicate that this compound could serve as an important starting point for future therapeutic development programs targeting complex diseases where current treatment options remain inadequate.

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